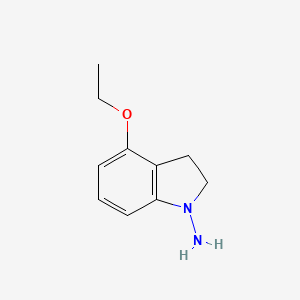
1-(3-(2-Fluoroethyl)-4-hydroxypiperidin-1-yl)-2-(methylamino)ethan-1-one
Descripción general
Descripción
1-(3-(2-Fluoroethyl)-4-hydroxypiperidin-1-yl)-2-(methylamino)ethan-1-one, also known as FMH, is an organic compound belonging to the class of piperidines. It is a small organic molecule with a molecular weight of 218.2 g/mol and a melting point of 51°C. FMH has been studied for its potential applications in medicinal chemistry, drug delivery, and drug synthesis.
Aplicaciones Científicas De Investigación
1. Orexin Receptor Antagonism for Insomnia Treatment
The compound SB-649868, which shares structural similarities with the queried chemical, has been investigated as a novel orexin 1 and 2 receptor antagonist for treating insomnia. Its metabolism and disposition were studied, revealing extensive metabolism with principal elimination through feces and minimal urinary excretion. Two significant metabolites, M98 and M25, were identified, suggesting its potential therapeutic application in sleep disorders (Renzulli et al., 2011).
2. Radiotracer Targeting in Sphingosine-1-Phosphate Receptor Imaging
11C-CS1P1, a radiotracer structurally related to the compound , has been evaluated for safety, dosimetry, and characteristics in human subjects. It targets the sphingosine-1-phosphate receptor 1 (S1PR1), which is clinically significant in conditions like multiple sclerosis. This study supports its safe use in evaluating inflammation in clinical populations, offering insights into its potential application in diagnosing and monitoring inflammatory diseases (Brier et al., 2022).
3. GABA Type A Receptor Agonism
A compound similar to the queried chemical, acting as a partial agonist at the γ-aminobutyric acid type A receptor complex, has been studied for its metabolism and disposition in humans. It demonstrates significant potential in neurological and psychiatric treatment applications, given its extensive metabolism and the identification of metabolites through oxidative pathways (Shaffer et al., 2008).
4. Antimicrobial Activity
GSK1322322, structurally resembling the queried compound, is an antibiotic undergoing development, with studies focusing on its metabolism and disposition. The Entero-Test for biliary sampling demonstrated its metabolism pathways and excretion patterns, providing valuable information for antimicrobial pharmacotherapy (Mamaril-Fishman et al., 2014).
Propiedades
IUPAC Name |
1-[3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl]-2-(methylamino)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O2/c1-12-6-10(15)13-5-3-9(14)8(7-13)2-4-11/h8-9,12,14H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFIYWXUPDPAPEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N1CCC(C(C1)CCF)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9-(2-Aminoethyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B1477206.png)


![1-Oxa-8-azaspiro[5.5]undecan-8-amine](/img/structure/B1477213.png)
![8-(Piperidin-4-yl)-1-oxa-8-azaspiro[5.5]undecane](/img/structure/B1477214.png)
![3-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)propanoic acid](/img/structure/B1477215.png)
![3-(6-Oxa-2-azaspiro[4.5]decan-2-yl)propan-1-amine](/img/structure/B1477217.png)
![3-Oxo-3-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propanenitrile](/img/structure/B1477220.png)
![5-(3-aminopropyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1477222.png)
![5-(2-chlorobutanoyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1477223.png)
![5-(2-chloropropanoyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1477224.png)
![2-(6-Oxa-2-azaspiro[4.5]decan-2-yl)butanoic acid](/img/structure/B1477226.png)
![2-Chloro-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one](/img/structure/B1477228.png)